2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol
CAS No.: 1152965-65-5
Cat. No.: VC3347912
Molecular Formula: C11H12IN3O
Molecular Weight: 329.14 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol - 1152965-65-5](/images/structure/VC3347912.png)
Specification
CAS No. | 1152965-65-5 |
---|---|
Molecular Formula | C11H12IN3O |
Molecular Weight | 329.14 g/mol |
IUPAC Name | 2-[5-amino-3-(4-iodophenyl)pyrazol-1-yl]ethanol |
Standard InChI | InChI=1S/C11H12IN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2 |
Standard InChI Key | LSFGCVDNWLUCEH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)I |
Canonical SMILES | C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)I |
Introduction
Structural Characteristics and Chemical Identity
Chemical Structure and Properties
2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol contains a central pyrazole ring with strategic functional groups that define its chemical behavior. The structure can be analyzed as having three key components: a 5-aminopyrazole core, a 4-iodophenyl substituent, and a hydroxyethyl chain. Based on structurally similar compounds, the following properties can be predicted:
Property | Predicted Value |
---|---|
Molecular Formula | C₁₁H₁₂IN₃O |
Molecular Weight | Approximately 329.14 g/mol |
Physical Appearance | Likely a crystalline solid |
Hydrogen Bond Donors | 2 (NH₂ and OH groups) |
Hydrogen Bond Acceptors | 3 (two nitrogen atoms in pyrazole ring and hydroxyl oxygen) |
Rotatable Bonds | 2-3 (depending on definition parameters) |
The molecular structure features similar core elements to compounds described in chemical databases such as 2-[5-amino-3-(4-bromophenyl)-1h-pyrazol-1-yl]ethan-1-ol, with the key difference being the iodine substituent on the phenyl ring instead of bromine .
Structural Comparison with Related Compounds
Several structurally related compounds appear in chemical databases that can provide context for understanding this particular molecule:
Physicochemical Properties
Predicted Mass Spectrometry Data
Based on collision cross-section data available for analogous compounds, the following values can be estimated for various adducts of 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol:
Adduct | Predicted m/z | Estimated CCS (Ų) |
---|---|---|
[M+H]⁺ | 330.0098 | 161-163 |
[M+Na]⁺ | 351.9918 | 170-173 |
[M+NH4]⁺ | 347.0364 | 166-168 |
[M+K]⁺ | 367.9657 | 165-167 |
[M-H]⁻ | 327.9953 | 161-164 |
[M]⁺ | 329.0020 | 160-162 |
These values are extrapolated from data for similar compounds like 2-[5-amino-3-(4-bromophenyl)-1h-pyrazol-1-yl]ethan-1-ol, adjusting for the atomic mass and radius differences between bromine and iodine .
Solubility and Partition Coefficient
The compound likely exhibits:
-
Moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO
-
Limited water solubility due to the hydrophobic iodophenyl group
-
Predicted LogP value between 1.5-2.5, indicating moderate lipophilicity
These properties can be inferred from the structural features and comparison with related pyrazole derivatives that typically show similar solubility patterns .
Synthesis Approaches
Reaction Conditions and Considerations
Based on the synthesis of related compounds, the following reaction conditions may be applicable:
-
Solvent system: Ethanol or ethanol-water mixtures
-
Temperature: Moderate heating (50-60°C)
-
Catalysis: Potential use of modified layered double hydroxide (LDH) catalysts
-
Reaction time: 1-3 hours depending on reactivity
As noted in one research paper: "In a standard experimental procedure, the following components were combined in a 5 mL round-bottomed flask: In a test tube containing phenyl hydrazine (1 mmol), benzaldehyde derivatives (1 mmol), malononitrile (1 mmol)..." . Similar approaches could be adapted for the synthesis of the target compound.
Spectroscopic Characterization
Infrared Spectroscopy
The compound would likely exhibit characteristic IR absorption bands:
Functional Group | Expected Wavenumber (cm⁻¹) |
---|---|
NH₂ stretching | 3400-3200 |
OH stretching | 3500-3300 |
Aromatic C=C | 1600-1500 |
C=N stretching | 1650-1600 |
C-O stretching | 1150-1050 |
C-I stretching | 600-500 |
These predictions are based on typical IR absorptions for similar functional groups in related pyrazole compounds .
Nuclear Magnetic Resonance
Expected ¹H-NMR signals (in DMSO-d₆) would include:
-
NH₂ protons: δ 5.0-6.0 ppm (broad singlet, exchangeable with D₂O)
-
OH proton: δ 4.5-5.0 ppm (triplet, exchangeable with D₂O)
-
N-CH₂ protons: δ 4.0-4.3 ppm (triplet)
-
CH₂-OH protons: δ 3.6-3.8 ppm (multiplet)
-
Aromatic protons: δ 7.0-7.9 ppm (AA'BB' pattern characteristic of para-substituted phenyl)
For ¹³C-NMR, key signals would likely include:
-
CH₂-OH: δ 60-65 ppm
-
N-CH₂: δ 50-55 ppm
-
Aromatic carbons: δ 120-140 ppm
-
C-I: δ 90-95 ppm
-
Pyrazole carbons: δ 140-155 ppm
These predictions are based on characteristic chemical shifts observed in similar pyrazole derivatives .
Biological Activity and Applications
Structure-Activity Relationship Insights
Several structural features of this compound may contribute to its potential biological activity:
-
The 5-amino group can participate in critical hydrogen bonding interactions with protein targets. As noted in research on similar compounds: "An X-ray crystal structure of this series bound in the ATP binding pocket of unphosphorylated p38alpha established the presence of a unique hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 which likely contributes to the selectivity for p38."
-
The iodophenyl group may enhance:
-
Lipophilicity and membrane permeability
-
Potential for halogen bonding with protein targets
-
Increased binding affinity to specific pockets
-
-
The hydroxyethyl chain likely contributes to:
-
Improved aqueous solubility
-
Additional hydrogen bonding capability
-
Potential for further functionalization in drug development
-
Analytical Methods for Identification and Quantification
Chromatographic Analysis
High-performance liquid chromatography (HPLC) coupled with UV detection would be suitable for analyzing this compound, with expected retention characteristics:
-
Reverse-phase HPLC using C18 columns
-
Mobile phase: Acetonitrile/water gradient with formic acid or ammonium acetate buffer
-
UV detection at wavelengths around 254-280 nm due to aromatic and pyrazole absorption
Mass Spectrometry
The mass spectrometric behavior would likely show:
-
Molecular ion peak at m/z 329 (M+)
-
Potential fragment ions including loss of the hydroxyethyl group (m/z 284)
-
Characteristic isotope pattern due to the iodine atom
-
Good ionization efficiency in electrospray ionization (ESI) due to the basic nitrogen atoms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume